molecular formula C7H6N2O2 B13134375 3-Aminobenzo[d]isoxazol-7-ol

3-Aminobenzo[d]isoxazol-7-ol

Cat. No.: B13134375
M. Wt: 150.13 g/mol
InChI Key: BABXLCAEQBKEBY-UHFFFAOYSA-N
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Description

3-Aminobenzo[d]isoxazol-7-ol is a heterocyclic compound featuring a benzene ring fused to an isoxazole moiety, with an amino (-NH₂) group at position 3 and a hydroxyl (-OH) group at position 5. Its molecular formula is C₇H₅N₂O₂, and its structure combines aromatic stability with reactive sites for functionalization.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-amino-1,2-benzoxazol-7-ol

InChI

InChI=1S/C7H6N2O2/c8-7-4-2-1-3-5(10)6(4)11-9-7/h1-3,10H,(H2,8,9)

InChI Key

BABXLCAEQBKEBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)ON=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobenzo[d]isoxazol-7-ol typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by metals such as copper(I) or ruthenium(II), but there are also metal-free synthetic routes available .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The choice of method would depend on factors such as cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzo[d]isoxazol-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the isoxazole ring .

Scientific Research Applications

3-Aminobenzo[d]isoxazol-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Aminobenzo[d]isoxazol-7-ol involves its interaction with specific molecular targets. For example, some derivatives of isoxazole are known to inhibit enzymes or interact with receptors in the body. The exact pathways and targets depend on the specific structure of the compound and its derivatives .

Comparison with Similar Compounds

3-Aminobenzo[b]thiophene Derivatives

  • Core Structure : Replaces the isoxazole oxygen with sulfur, forming a benzo[b]thiophene scaffold.
  • Key Compounds: 3-Amino-5-arylthiophenes (e.g., 2-(3',4',5'-Trimethoxybenzoyl)-3-amino-5-arylthiophenes) exhibit anti-mitotic activity by inhibiting tubulin polymerization (IC₅₀ = 1.2–2.5 µM) .

1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-ones

  • Core Structure: Bicyclic pyrazolo-pyrimidinone with a 3-aminobenzo[d]isoxazole substituent at position 3.
  • Key Example: 1-(3-Aminobenzo[d]isoxazol-5-yl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one acts as a potent factor Xa inhibitor (Ki = 0.4 nM) .
  • Positional Effect: The 5-substituted isoxazole in this compound contrasts with the 7-hydroxyl group in 3-Aminobenzo[d]isoxazol-7-ol, altering electronic distribution and target specificity.

Benzoimidazol Derivatives

  • Core Structure: Benzoimidazole fused with imino groups and substituted with benzyl or aryloxy groups.
  • Key Examples: Compounds such as 1-(3-Benzyl-2-imino-benzoimidazol-1-yl)-3-phenoxypropan-2-ol (purity >98%, m/z = 410 [M+H]) show varied bioactivities depending on substituents .
  • Functionalization: Unlike this compound, these derivatives prioritize bulky hydrophobic groups (e.g., benzyl, morpholino) for receptor interaction.

Key Insights

  • Substituent Positioning: The 7-hydroxyl group in this compound may confer greater solubility compared to C5-substituted analogs, impacting pharmacokinetics.
  • Heteroatom Influence : Oxygen in isoxazole vs. sulfur in thiophene alters electronic properties, affecting target affinity (e.g., tubulin vs. factor Xa).
  • Pharmacophore Diversity : Bulky substituents in benzoimidazol derivatives prioritize steric interactions, whereas smaller polar groups in benzisoxazoles favor hydrogen bonding.

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